

Application Notes and Protocols for the NMR Spectral Analysis of Phaseoloidin

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Compound of Interest		
Compound Name:	Phaseoloidin	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **Phaseoloidin**, a naturally occurring homogentisic acid glucoside. The information enclosed is intended to support researchers in the identification, characterization, and quality control of this compound for various applications, including drug development.

Chemical Structure of Phaseoloidin

Phaseoloidin, with the chemical formula $C_{14}H_{18}O_{9}$, is structurally identified as 2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid. It consists of a homogentisic acid moiety glycosidically linked to a β -D-glucopyranosyl unit.

Molecular Structure:

Caption: Chemical structure of **Phaseoloidin**.

¹H and ¹³C NMR Spectral Data

Note: Experimentally determined ¹H and ¹³C NMR spectral data for **Phaseoloidin** were not available in the public domain at the time of this writing. The following data is for a closely related and structurally similar compound, Homogentisic acid, which constitutes the aglycone



core of **Phaseoloidin**. This data is provided for illustrative purposes to guide researchers in interpreting the spectral features of the aglycone portion of **Phaseoloidin**.

Table 1: ¹H NMR Spectral Data for Homogentisic Acid

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
3	6.71	d	8.4
4	6.80	dd	8.4, 2.4
6	6.82	d	2.4
CH ₂	3.47	S	-

Solvent: D₂O, Spectrometer Frequency: 600 MHz

Table 2: 13C NMR Spectral Data for Homogentisic Acid[1]

Position	Chemical Shift (δ) ppm
1	122.19
2	149.44
3	117.44
4	122.19
5	147.67
6	115.31
CH ₂	35.28
СООН	172.65

Solvent: DMSO-d₆, Spectrometer Frequency: 22.53 MHz[1]

Experimental Protocols



The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for natural product glucosides like **Phaseoloidin**.

- 1. Sample Preparation
- Weigh approximately 5-10 mg of the purified Phaseoloidin sample.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required and the solvent does not provide a suitable reference signal.

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe is recommended for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

- Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
- Spectrometer Frequency: 400 MHz or higher.
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

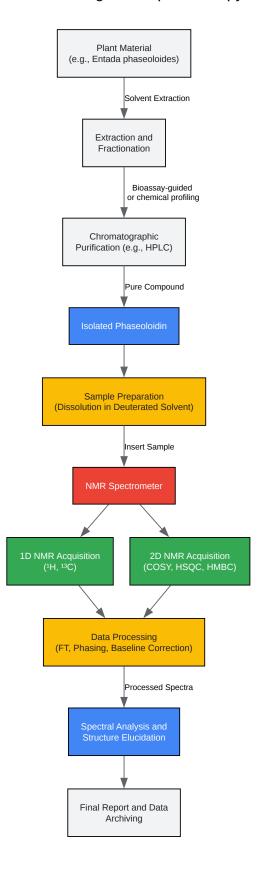


- Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly
 used to simplify the spectrum and improve the signal-to-noise ratio.
- Spectrometer Frequency: 100 MHz or higher (corresponding to the proton frequency of the spectrometer).
- Spectral Width: Approximately 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, or more, as the ¹³C nucleus is less sensitive than ¹H.
- Temperature: 298 K (25 °C).
- 3. Data Processing
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of protons.
- Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the
 Phaseoloidin molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be
 employed for unambiguous assignments.

Workflow for NMR Analysis of Natural Products



The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Phaseoloidin** using NMR spectroscopy.





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Caption: General workflow for natural product NMR analysis.

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References

- 1. Homogentisic Acid | C8H8O4 | CID 780 PubChem [pubchem.ncbi.nlm.nih.gov]
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